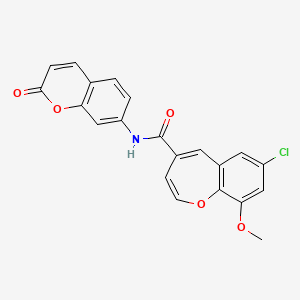
7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a useful research compound. Its molecular formula is C21H14ClNO5 and its molecular weight is 395.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-Chloro-9-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and cardioprotection. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, cytotoxic effects on cancer cells, and other pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C21H14ClNO5
- Molecular Weight : 395.8 g/mol
- CAS Number : 950427-40-4
Research indicates that the compound may exert its biological effects through several mechanisms:
- Cytotoxicity Against Cancer Cells :
- Induction of Apoptosis :
- Antioxidant Activity :
Cytotoxicity Studies
A series of experiments have evaluated the cytotoxic effects of this compound:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.47 | Induces apoptosis via caspase activation |
| K-562 (Leukemia) | 16.1 | Cell cycle arrest at G2/M phase |
| T-47D (Breast) | 9.54 | Selective toxicity towards cancer cells |
These findings indicate that the compound is not only effective against breast cancer cell lines but also shows promise against leukemia cells.
Cardioprotective Effects
In models simulating myocardial infarction, the compound demonstrated significant cardioprotective effects:
- Reduction of Cardiac Injury Markers :
-
Improvement in Cardiac Function :
- Electrocardiographic studies showed normalization of heart function post-treatment with the compound, indicating its potential as a therapeutic agent in cardiac injuries.
- Oxidative Stress Mitigation :
Case Studies
In a notable study involving rats subjected to isoproterenol-induced myocardial infarction, pre-treatment with the compound resulted in:
Properties
IUPAC Name |
7-chloro-9-methoxy-N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO5/c1-26-18-10-15(22)9-14-8-13(6-7-27-20(14)18)21(25)23-16-4-2-12-3-5-19(24)28-17(12)11-16/h2-11H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMIHWHUDLJLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














